Costunolide
Overview
Description
Costunolide is a naturally occurring sesquiterpene lactone, first isolated from the roots of Saussurea costus in 1960 . It is also found in other plants such as lettuce. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Costunolide is synthesized through the mevalonate pathway. The synthesis begins with the cyclization of farnesyl pyrophosphate, mediated by a sesquiterpene cyclase, to form germacrene A. This compound is then hydroxylated by a cytochrome P450 enzyme to form germacra-1(10),4,11(13)-trien-12-ol, which is further oxidized to germacrene acid. The final step involves the oxidation of germacrene acid by a cytochrome P450 enzyme, resulting in the formation of this compound .
Chemical Reactions Analysis
Costunolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dihydrothis compound and leucodin.
Reduction: This compound can be reduced to form 11(S),13-dihydro-costunolide.
Substitution: This compound can form conjugates with glutathione and cysteine through noncovalent interactions.
Scientific Research Applications
Costunolide has been extensively studied for its wide range of biological activities:
Anti-inflammatory: It reduces the production of proinflammatory mediators such as cyclooxygenase-2 and nitric oxide.
Antioxidant: This compound exhibits antioxidant properties by reducing oxidative stress in cells.
Neuroprotective: It has been shown to protect against neurodegenerative diseases by modulating intracellular signaling pathways.
Antidiabetic: This compound has demonstrated antidiabetic properties by regulating glucose metabolism.
Mechanism of Action
Costunolide exerts its effects through various molecular targets and pathways:
Intracellular Kinases: It modulates the activity of mitogen-activated protein kinases, Akt kinase, and cyclin-dependent kinases.
Transcription Factors: This compound affects redox-regulated transcription factors such as nuclear factor-kappaB and activator protein-1.
Proinflammatory Mediators: It diminishes the production of cyclooxygenase-2, inducible nitric oxide synthase, and cytokines.
Comparison with Similar Compounds
Costunolide is often compared with other sesquiterpene lactones such as dehydrocostuslactone and parthenolide:
Dehydrocostuslactone: Similar to this compound, it exhibits anticancer, anti-inflammatory, and antioxidant properties.
Parthenolide: Another sesquiterpene lactone with potent anticancer and anti-inflammatory activities.
This compound stands out due to its broad range of biological activities and its potential as a therapeutic agent in various diseases.
Properties
IUPAC Name |
6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-10-5-4-6-11(2)9-14-13(8-7-10)12(3)15(16)17-14/h5,9,13-14H,3-4,6-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYLQFBHBWLLLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
553-21-9 | |
Record name | Costunolide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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